Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatility as a reagent in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to form more complex aromatic compounds.
Michael Addition: It can act as a Michael acceptor in conjugate addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.
Friedel-Crafts Alkylation: Catalysts such as aluminum chloride or boron trifluoride are used to facilitate the reaction.
Michael Addition: The reaction is often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an alkylated aromatic compound .
Scientific Research Applications
Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative of piperazine with different functional groups.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A piperazine derivative with hydrazino functionality.
Uniqueness
This compound is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
tert-butyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNPBIYJAMLKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156148 | |
Record name | 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-34-5 | |
Record name | 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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